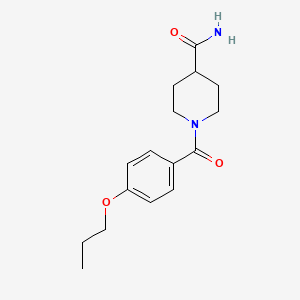
1-(4-propoxybenzoyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-propoxybenzoyl)-4-piperidinecarboxamide, also known as PROB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PROB belongs to the class of piperidine carboxamide derivatives, which have shown promising results in various biological assays.
Wissenschaftliche Forschungsanwendungen
1-(4-propoxybenzoyl)-4-piperidinecarboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is a key factor in the pathogenesis of many diseases, and this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has been shown to protect against oxidative stress and neuroinflammation, which are key factors in the progression of these diseases.
Wirkmechanismus
The mechanism of action of 1-(4-propoxybenzoyl)-4-piperidinecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Inflammation is mediated by various signaling pathways, including NF-κB and MAPK, and this compound has been shown to inhibit these pathways. In neurodegenerative disorders, this compound has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, anti-inflammatory effects, and neuroprotective effects. In cancer cells, this compound has been found to inhibit the expression of various oncogenes and induce the expression of tumor suppressor genes. Inflammation is characterized by the production of pro-inflammatory cytokines, and this compound has been shown to inhibit the production of these cytokines. In neurodegenerative disorders, this compound has been found to protect against oxidative stress and neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-propoxybenzoyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound also has some limitations, including its low water solubility and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 1-(4-propoxybenzoyl)-4-piperidinecarboxamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
Synthesemethoden
The synthesis of 1-(4-propoxybenzoyl)-4-piperidinecarboxamide involves the reaction of 4-propoxybenzoic acid with piperidine-4-carboxylic acid, followed by the addition of thionyl chloride and then ammonia. The final product is obtained after purification through column chromatography. The yield of the synthesis process is approximately 60-70%.
Eigenschaften
IUPAC Name |
1-(4-propoxybenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-2-11-21-14-5-3-13(4-6-14)16(20)18-9-7-12(8-10-18)15(17)19/h3-6,12H,2,7-11H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPUUPLLOPQAEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

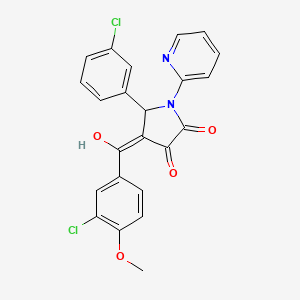
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5302673.png)
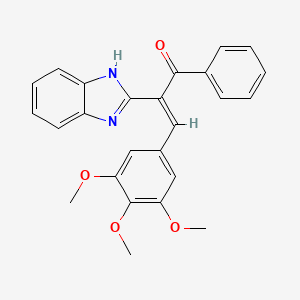
amino]methyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B5302687.png)
![N-[1-(2-methylphenyl)propyl]methanesulfonamide](/img/structure/B5302691.png)
![1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-4-azepanamine dihydrochloride](/img/structure/B5302699.png)
![6-methyl-3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5302704.png)
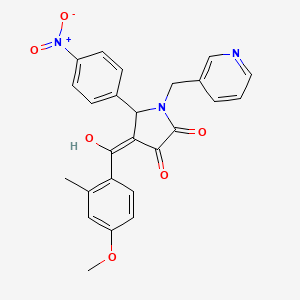
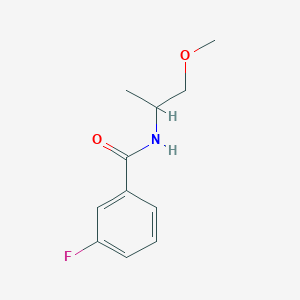
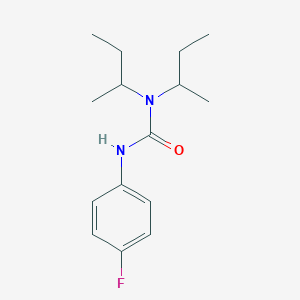
![9-(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5302720.png)
![4-(1,3-benzodioxol-5-yl)-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5302722.png)
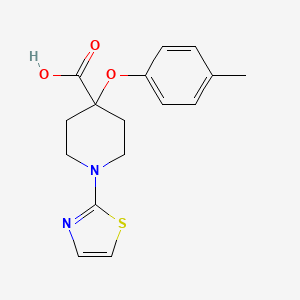
![3-bromo-N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5302735.png)